molecular formula C36H28O2 B3366989 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene CAS No. 157585-49-4

2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

Cat. No.: B3366989
CAS No.: 157585-49-4
M. Wt: 492.6 g/mol
InChI Key: JWNNRHQJCSQBPN-UHFFFAOYSA-N
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Description

2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene is an organic compound with the molecular formula C36H28O2 and a molecular weight of 492.62 g/mol . This compound is characterized by its two naphthoyl groups attached to a central naphthalene ring, each substituted with two methyl groups. It is primarily used in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethyl-1-naphthoyl chloride as the acylating agent and naphthalene as the substrate. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Preparation of 2,6-dimethyl-1-naphthoyl chloride: This is achieved by reacting 2,6-dimethyl-1-naphthoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Friedel-Crafts acylation: The prepared 2,6-dimethyl-1-naphthoyl chloride is then reacted with naphthalene in the presence of AlCl3 to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenation using Br2 in the presence of a catalyst like FeBr3, nitration using HNO3 and H2SO4.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. Specific pathways and targets may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-1-naphthoyl chloride: A precursor in the synthesis of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene.

    2,6-Dimethyl-1-naphthoic acid: Another precursor used in the synthesis.

    Naphthalene: The central aromatic ring structure in the compound.

Uniqueness

This compound is unique due to its dual naphthoyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[6-(2,6-dimethylnaphthalene-1-carbonyl)naphthalen-2-yl]-(2,6-dimethylnaphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O2/c1-21-5-15-31-27(17-21)9-7-23(3)33(31)35(37)29-13-11-26-20-30(14-12-25(26)19-29)36(38)34-24(4)8-10-28-18-22(2)6-16-32(28)34/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNNRHQJCSQBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=C(C=CC6=C5C=CC(=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659865
Record name (Naphthalene-2,6-diyl)bis[(2,6-dimethylnaphthalen-1-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157585-49-4
Record name (Naphthalene-2,6-diyl)bis[(2,6-dimethylnaphthalen-1-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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